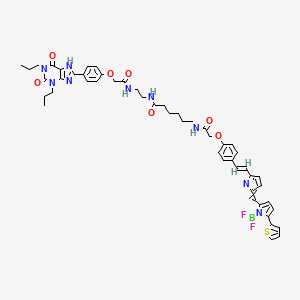
Xac-BY630
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XAC-BY630 is a synthetic organic compound that has gained attention in the field of pharmacology due to its unique properties and applications. It is a fluorescent ligand used primarily in the study of G protein-coupled receptors, specifically the adenosine A3 receptor . The compound is known for its ability to bind selectively to these receptors, making it a valuable tool in various scientific research applications.
Preparation Methods
The synthesis of XAC-BY630 involves several steps, starting with the preparation of the xanthine amine congener (XAC) and its subsequent conjugation with the fluorescent dye BODIPY630/650. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
XAC-BY630 undergoes various chemical reactions, primarily involving its interaction with the adenosine A3 receptor. The types of reactions it undergoes include:
Binding Reactions: this compound binds to the adenosine A3 receptor, forming a ligand-receptor complex.
Fluorescence Reactions: Upon binding to the receptor, this compound exhibits fluorescence, which can be measured to study the kinetics of the binding process.
Scientific Research Applications
XAC-BY630 has a wide range of scientific research applications, including:
Cell Signaling: The compound is employed in live cell imaging to visualize receptor-ligand interactions and to study the signaling pathways involved.
Drug Development: This compound is used in the development of new therapeutic agents targeting the adenosine A3 receptor, which is implicated in diseases such as arthritis and inflammation.
Mechanism of Action
The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .
Comparison with Similar Compounds
XAC-BY630 is compared with other fluorescent ligands used in the study of adenosine receptors, such as PSB-11, compound 5, and LUF7565. While these compounds also bind to adenosine receptors, this compound is unique due to its longer residence time at the receptor, making it a valuable tool for studying long-term receptor-ligand interactions . Similar compounds include:
Properties
Molecular Formula |
C50H54BF2N9O7S |
|---|---|
Molecular Weight |
973.9 g/mol |
IUPAC Name |
6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31? |
InChI Key |
UTTCRXDXTRTMKH-ZXOXUTKXSA-N |
Isomeric SMILES |
B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |
Canonical SMILES |
B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















